Cas no 758683-21-5 (Bay 65-1942 (R form))

Bay 65-1942 (R form) structure
Nome del prodotto:Bay 65-1942 (R form)
Bay 65-1942 (R form) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (7Z)-7-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-4,8-dihydro-1H-pyrido[2,3-d][1,3]oxazin-2-one
- Bay 65-1942
- Bay 65 1942
- Bay 65-1942 (R form)
- DTXSID70732725
- Bay 65-1942(R form)
- (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
- 758683-21-5
- CS-0872
- (R)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
- SCHEMBL4559173
- HY-50949A
- AKOS027301508
- 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
-
- MDL: MFCD22666587
- Inchi: InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1
- Chiave InChI: IGJVFGZEWDGDOO-AWEZNQCLSA-N
- Sorrisi: OC1=CC=CC(OCC2CC2)=C1C3=NC(NC(OC4)=O)=C4C([C@H]5CCCNC5)=C3
Proprietà calcolate
- Massa esatta: 395.18450629g/mol
- Massa monoisotopica: 395.18450629g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 586
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 92.7Ų
- XLogP3: 2.5
Bay 65-1942 (R form) Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
Bay 65-1942 (R form) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A393737-10mg |
(R)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one |
758683-21-5 | 98+% | 10mg |
$937.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877507-5mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 5mg |
¥3,911.40 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877507-10mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 10mg |
¥7,060.50 | 2022-09-02 | |
Chemenu | CM181198-10mg |
(R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one |
758683-21-5 | 98% | 10mg |
$451 | 2023-02-16 | |
A2B Chem LLC | AH51033-5mg |
Bay 65-1942 (R forM) |
758683-21-5 | >98.00% | 5mg |
$516.00 | 2024-04-19 | |
MedChemExpress | HY-50949A-1mg |
Bay 65-1942 (R form) |
758683-21-5 | 1mg |
¥1250 | 2022-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55192-10mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 10mg |
¥6187.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55192-100mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
A2B Chem LLC | AH51033-10mg |
Bay 65-1942 (R forM) |
758683-21-5 | >98.00% | 10mg |
$851.00 | 2024-04-19 | |
DC Chemicals | DC24133-10 mg |
Bay 65-1942 R form |
758683-21-5 | >98% | 10mg |
$592.0 | 2022-02-28 |
Bay 65-1942 (R form) Letteratura correlata
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
758683-21-5 (Bay 65-1942 (R form)) Prodotti correlati
- 900135-38-8(3-{2-(E)-(3-methylphenyl)methylideneaminophenyl}-1,2-dihydroquinoxalin-2-one)
- 4651-81-4(Methyl 2-aminothiophene-3-carboxylate)
- 1805047-37-3(3-(Bromomethyl)-4,6-difluoro-2-(difluoromethyl)pyridine)
- 1706225-05-9(3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole)
- 517920-69-3(5-Bromo-3-fluorobenzene-1,2-diamine)
- 2229453-88-5(1-(3,5-dichloropyridin-4-yl)-2,2-difluorocyclopropylmethanamine)
- 73219-91-7(3,5-Dichloro-2,6-dimethoxybenzoic acid)
- 2138011-26-2(3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-methylbutanamide)
- 1219913-17-3(1-(furan-2-yl)methyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea)
- 2137900-65-1(5-bromo-3-methyl-6-(3-methylbutyl)-3,4-dihydropyrimidin-4-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:758683-21-5)Bay 65-1942 (R form)

Purezza:99%
Quantità:10mg
Prezzo ($):843.0